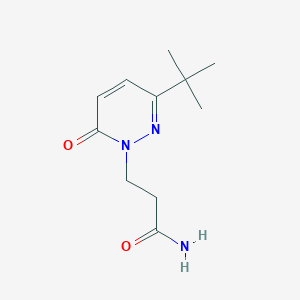![molecular formula C16H23ClF3N3 B7168487 N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-(4-ethylpiperazin-1-yl)ethanamine](/img/structure/B7168487.png)
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-(4-ethylpiperazin-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-(4-ethylpiperazin-1-yl)ethanamine is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a trifluoromethyl group, which is often associated with enhanced biological activity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-(4-ethylpiperazin-1-yl)ethanamine typically involves multiple steps, starting with the preparation of the 4-chloro-3-(trifluoromethyl)benzyl chloride intermediate. This intermediate is then reacted with 2-(4-ethylpiperazin-1-yl)ethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-(4-ethylpiperazin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-(4-ethylpiperazin-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including analgesic properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-(4-ethylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, potentially leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
Indole derivatives: Recognized for their wide-ranging biological activities.
Uniqueness
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-(4-ethylpiperazin-1-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and biological activity .
Properties
IUPAC Name |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-(4-ethylpiperazin-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClF3N3/c1-2-22-7-9-23(10-8-22)6-5-21-12-13-3-4-15(17)14(11-13)16(18,19)20/h3-4,11,21H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCILIXPLSTXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNCC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7168404.png)
![N-[1-[2-(2-ethoxyanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7168415.png)
![N-[1-[2-(3-fluoroanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7168422.png)
![[1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7168444.png)
![N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7168457.png)


![4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide](/img/structure/B7168478.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile](/img/structure/B7168479.png)
![1-(5-Methyl-1,3-thiazol-2-yl)-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B7168498.png)
![1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7168505.png)
![N-benzyl-4-[(2-methylfuran-3-carbonyl)amino]piperidine-1-carboxamide](/img/structure/B7168511.png)
![4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B7168513.png)
![2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B7168515.png)
